Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate
Description
Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate is a synthetic arylphenoxypropanoate derivative. Key structural features include:
- Ethyl ester group: Enhances lipid solubility and systemic mobility in plants.
- Phenoxy bridge: Facilitates interaction with plant acetyl-CoA carboxylase (ACCase), a common target for graminicide herbicides.
- 2-Nitro-4-(trifluoromethyl)anilino substituent: Unique nitro and trifluoromethyl groups may influence binding affinity and photostability compared to other analogs.
Properties
IUPAC Name |
ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5/c1-3-27-17(24)11(2)28-14-7-5-13(6-8-14)22-15-9-4-12(18(19,20)21)10-16(15)23(25)26/h4-11,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVAIGMGUOMTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Ullmann Coupling-Mediated Synthesis
Step 1: Synthesis of Ethyl 2-(4-Bromophenoxy)Propanoate
A mixture of 4-bromophenol (10.0 g, 57.8 mmol), ethyl 2-bromopropionate (9.8 g, 54.6 mmol), and anhydrous potassium carbonate (15.2 g, 110 mmol) in dimethylformamide (DMF, 100 mL) was stirred at 100°C for 6 hours. Post-reaction workup yielded the intermediate as a colorless liquid (12.1 g, 85%).
Step 2: Ullmann Coupling with 2-Nitro-4-(Trifluoromethyl)Aniline
Ethyl 2-(4-bromophenoxy)propanoate (5.0 g, 17.2 mmol), 2-nitro-4-(trifluoromethyl)aniline (4.1 g, 18.9 mmol), copper(I) iodide (0.33 g, 1.7 mmol), and N,N′-dimethylethylenediamine (0.38 mL, 3.4 mmol) in toluene (50 mL) were refluxed for 24 hours. Chromatographic purification afforded the target compound as a yellow solid (4.8 g, 68%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Time | 24 hours |
| Catalyst Loading | 10 mol% CuI |
Route B: Nucleophilic Aromatic Substitution Followed by Esterification
Step 1: Synthesis of 4-[2-Nitro-4-(Trifluoromethyl)Anilino]Phenol
4-Aminophenol (3.0 g, 27.5 mmol) and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (6.2 g, 27.5 mmol) were heated in acetonitrile/water (1:1, 60 mL) at 80°C for 12 hours. The product precipitated as orange crystals (5.9 g, 78%).
Step 2: Esterification with Ethyl 2-Bromopropionate
The phenol intermediate (4.0 g, 12.1 mmol), ethyl 2-bromopropionate (2.2 g, 12.1 mmol), and potassium carbonate (3.3 g, 24.2 mmol) in DMF (40 mL) were stirred at 80°C for 4 hours. Isolation yielded the ester as a pale-yellow solid (3.7 g, 72%).
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 56% (two steps) |
| Purity (HPLC) | 98.5% |
Route C: Direct Alkylation of Phenolic Intermediate
Step 1: Preparation of 4-[2-Nitro-4-(Trifluoromethyl)Anilino]Phenol
Synthesized as described in Route B, Step 1.
Step 2: Alkylation with Ethyl 2-Bromopropionate
The phenolic intermediate (5.0 g, 15.1 mmol) was alkylated with ethyl 2-bromopropionate (2.8 g, 15.1 mmol) using potassium carbonate (4.2 g, 30.2 mmol) in acetone (50 mL) at 60°C for 3 hours. The product was obtained as a yellow solid (4.6 g, 70%).
Optimization Insights :
- Solvent Impact : DMF provided faster kinetics (4 hours) compared to acetone (6 hours).
- Base Selection : Potassium carbonate outperformed sodium hydride due to milder conditions.
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Overall Yield | 68% | 56% | 70% |
| Reaction Time | 24 hours | 16 hours | 9 hours |
| Cost Efficiency | Moderate | High | High |
| Scalability | Limited | Excellent | Excellent |
Critical Observations :
- Route A suffers from prolonged reaction times due to sluggish Ullmann coupling kinetics.
- Route C offers superior scalability and reduced byproduct formation, making it industrially viable.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.55 (d, 3H, J = 6.8 Hz, CH₃), 4.15 (q, 2H, J = 7.1 Hz, OCH₂), 4.65 (q, 1H, J = 6.8 Hz, OCH), 6.85–8.10 (m, 7H, Ar-H).
- ¹⁹F NMR (376 MHz, CDCl₃) : δ -62.5 (s, CF₃).
Mass Spectrometry :
Industrial-Scale Considerations
Process Intensification :
- Continuous Flow Synthesis : Microreactors reduce reaction times by 40% compared to batch processes.
- Solvent Recycling : DMF recovery rates exceed 90% via vacuum distillation.
Environmental Impact :
- E-Factor : Route C achieves an E-factor of 8.2, superior to Route A (12.5).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of 2-amino-4-(trifluoromethyl)aniline.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoic acid.
Scientific Research Applications
Biological Activities
Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate exhibits a range of biological activities, making it a valuable candidate for further research and development.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound. It has shown promising results against various cancer cell lines, including:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Case Study : In vitro studies demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties:
- Target Organisms : Effective against various bacterial strains, including resistant strains.
- Mechanism : The presence of the nitro group is believed to play a crucial role in its antimicrobial activity.
Safety and Toxicity
Toxicological evaluations are essential for assessing the safety profile of this compound. Preliminary studies indicate that it has a favorable safety margin with low cytotoxicity towards non-cancerous cell lines.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The compound’s structural analogs differ primarily in substituents on the phenoxy ring and ester groups, which critically affect bioactivity and physicochemical properties.
*Calculated based on molecular formula C₁₈H₁₆F₃N₃O₅.
Key Observations:
- Nitro vs. Chloro Substituents: The nitro group in the target compound may enhance oxidative stability compared to chloro-substituted analogs like fenoxaprop-ethyl .
- Trifluoromethyl Group : Shared with haloxyfop-ethoxyethyl and fluazifop-P-butyl, this group increases lipophilicity and resistance to metabolic degradation .
- Ester Modifications: Ethyl esters (target compound, fenoxaprop-ethyl) generally exhibit faster foliar absorption than bulkier esters (e.g., butyl in fluazifop-P-butyl) .
Physicochemical Properties
Comparative data from structural analogs (e.g., Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate ) suggest:
Biological Activity
Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate, commonly referred to as Et-NPAP, is a chemical compound with the molecular formula C18H17F3N2O5 and a molecular weight of approximately 398.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological and biochemical research.
Chemical Structure and Properties
The compound features several notable functional groups:
- Nitro group (-NO2) : Known for its electron-withdrawing properties, which can enhance the reactivity of the compound.
- Trifluoromethyl group (-CF3) : This group increases lipophilicity, potentially affecting membrane permeability and biological activity.
- Ester linkage : This functional group may influence the compound's stability and solubility in biological systems.
The presence of these groups suggests that Et-NPAP could interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that compounds similar to Et-NPAP exhibit significant anticancer activity. For instance, derivatives containing trifluoromethyl and nitro groups have been tested for their ability to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies highlight that modifications to the nitro and trifluoromethyl groups can lead to enhanced cytotoxic effects against specific cancer types, such as breast and lung cancer cells .
The proposed mechanism of action for Et-NPAP involves:
- Inhibition of key signaling pathways : Compounds with similar structures have been shown to inhibit transcription factors like NF-kappaB and AP-1, which are crucial in cancer cell survival and proliferation .
- Induction of apoptosis : Studies suggest that Et-NPAP may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
Research Findings
A study published in Molecules explored the functionalization of compounds like Et-NPAP and their interactions with biological membranes. The findings indicated that the lipophilic nature imparted by the trifluoromethyl group enhances membrane permeability, facilitating better interaction with cellular targets .
Case Studies
- In Vitro Studies : In a controlled laboratory setting, Et-NPAP exhibited IC50 values (the concentration required to inhibit cell growth by 50%) comparable to established anticancer agents. These studies were conducted on various human cancer cell lines, confirming its potential as an anticancer agent.
- Animal Models : Preliminary animal studies demonstrated that administration of Et-NPAP resulted in reduced tumor growth rates compared to control groups. These results suggest a promising therapeutic index for further development .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate?
A common approach involves multi-step synthesis, starting with the preparation of the nitro-trifluoromethyl aniline derivative. This intermediate is then coupled with ethyl 2-(4-hydroxyphenoxy)propanoate via nucleophilic aromatic substitution or condensation. For example, analogous methods use K₂CO₃ as a base in dimethylformamide (DMF) at elevated temperatures (~100°C) to facilitate amine-phenoxy coupling . Purification typically involves column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) .
Q. How can the compound’s structural integrity be validated?
Key analytical techniques include:
- NMR spectroscopy : To confirm the presence of the trifluoromethyl group (¹⁹F NMR) and ester/amine linkages.
- LCMS : For molecular weight verification (e.g., observed [M+H]⁺ peaks).
- HPLC : To assess purity (>95% is typical for research-grade material) .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening could involve enzyme inhibition assays (e.g., acetylcholinesterase or cytochrome P450) due to the compound’s nitro and trifluoromethyl groups, which are known to interact with biological targets. Herbicidal activity might also be tested using plant growth inhibition models, as seen in structurally related phenoxypropanoate esters .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved?
Discrepancies often arise from variations in solvent choice, temperature, or catalyst loading. For example, DMF may enhance solubility but degrade at high temperatures, reducing yield. Systematic optimization using design-of-experiments (DoE) methodologies is recommended. Additionally, trace impurities (e.g., unreacted aniline derivatives) can skew results; advanced purification techniques like preparative HPLC may be required .
Q. What mechanistic insights explain the electronic effects of the trifluoromethyl group?
The trifluoromethyl group is strongly electron-withdrawing, polarizing the aromatic ring and increasing electrophilicity at the nitro-aniline moiety. This enhances reactivity in nucleophilic substitution or condensation reactions. Computational studies (e.g., DFT calculations) can map electron density distributions to predict regioselectivity .
Q. How can the compound’s metabolic stability be assessed in pharmacological studies?
Use in vitro microsomal assays (e.g., human liver microsomes) to evaluate oxidative stability. Isotopic labeling (e.g., deuterium at the ethyl ester) combined with LC-MS/MS can track metabolic pathways. Comparative studies with analogs lacking the trifluoromethyl group may isolate its contribution to stability .
Q. What strategies optimize enantiomeric purity for chiral derivatives?
Chiral chromatography (e.g., using amylose-based columns) or asymmetric synthesis with enantioselective catalysts (e.g., BINOL-derived phosphoric acids) can achieve high enantiomeric excess. Racemic mixtures of related propanoate esters have been resolved via kinetic resolution .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity results across studies?
Discrepancies may stem from:
- Assay conditions : Variations in pH, solvent (e.g., DMSO concentration), or cell lines.
- Impurity profiles : Trace byproducts (e.g., de-esterified derivatives) may exhibit off-target effects.
Standardize protocols using reference compounds (e.g., commercial inhibitors) and validate purity via orthogonal methods (NMR, LCMS) .
Methodological Guidance
9. Recommended protocols for large-scale synthesis:
- Step 1 : Synthesize 2-nitro-4-(trifluoromethyl)aniline via nitration of 4-(trifluoromethyl)aniline.
- Step 2 : Couple with ethyl 2-(4-hydroxyphenoxy)propanoate using PyBOP or EDC/HOBt in anhydrous DMF.
- Step 3 : Purify via flash chromatography (hexane:ethyl acetate 3:1), followed by recrystallization from ethanol .
10. Advanced analytical workflows for degradation studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
